molecular formula C13H18N4O2S B2771051 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034541-51-8

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2771051
CAS RN: 2034541-51-8
M. Wt: 294.37
InChI Key: JTBRMSPACCKRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, also known as AZT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In We will also list several future directions for research on this compound.

Scientific Research Applications

Antimicrobial Properties

A significant body of research has been dedicated to exploring the antimicrobial properties of derivatives related to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide. For instance, Gilani et al. (2016) synthesized novel azetidin-2-ones and thiazolidin-4-ones derivatives, revealing their moderate to good antimicrobial activity against a range of pathogens, including both bacteria and fungi. This study highlights the potential of such compounds in developing new antimicrobial agents (Gilani et al., 2016).

Synthesis and Structural Analysis

Research by Wawrzycka-Gorczyca and Siwek (2012) focused on the structural analysis of a 2-thioxoimidazolidin-4-one derivative, which shares a structural motif with N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide. Their work, which included X-ray crystallography and Hirshfeld surface analysis, provided detailed insights into the molecular interactions and structural features of these compounds, laying the groundwork for further applications in drug design and material science (Wawrzycka-Gorczyca & Siwek, 2012).

Potential in Drug Development

A broader application of this compound and its derivatives is found in the field of drug development. Studies have shown that azetidinones, including those structurally related to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, exhibit promising biological activities. For example, Patel and Patel (2017) explored the synthesis and evaluation of 4-thiazolidinones and 2-azetidinones derivatives for their antimicrobial activities, demonstrating the potential of these compounds in developing new therapeutic agents (Patel & Patel, 2017).

Anti-Inflammatory and Analgesic Activities

Furthermore, research into the anti-inflammatory and analgesic properties of related compounds suggests potential applications in treating inflammation and pain. A study by Deep et al. (2012) on N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, which share a similar structural framework, showed significant anti-inflammatory and analgesic activities at certain doses, indicating the potential for developing new pain management and anti-inflammatory drugs (Deep et al., 2012).

properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c18-12-14-3-6-17(12)13(19)15-8-11(16-4-1-5-16)10-2-7-20-9-10/h2,7,9,11H,1,3-6,8H2,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBRMSPACCKRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)N2CCNC2=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.